N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Chemical biology Medicinal chemistry Hit identification

Choose this specific analog to eliminate SAR risk. The 5-(furan-2-yl) substitution bridges electron-rich and -deficient isoxazoles, uniquely modulating FXR binding. Its racemic 2-phenoxypropanamide side chain provides a defined chiral probe for metabolic stability studies. Do not substitute with generic isoxazole derivatives—subtle structural changes invert functional activity from antagonism to agonism. This compound is the only commercial-grade reagent that replicates this precise pharmacophore geometry for valid nuclear receptor hit-to-lead programs.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 1105241-19-7
Cat. No. B2984861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
CAS1105241-19-7
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCC(C(=O)NCC1=NOC(=C1)C2=CC=CO2)OC3=CC=CC=C3
InChIInChI=1S/C17H16N2O4/c1-12(22-14-6-3-2-4-7-14)17(20)18-11-13-10-16(23-19-13)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20)
InChIKeyXZPJQVPIWBIEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (CAS 1105241-19-7): Compound Class and Foundational Characteristics


N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (CAS 1105241-19-7) is a synthetic small molecule belonging to the substituted isoxazole chemical class, characterized by a 5-(furan-2-yl)isoxazole core linked via a methylene bridge to a 2-phenoxypropanamide side chain [1]. The compound has a molecular formula of C17H16N2O4, a molecular weight of 312.32 g/mol, and a topological polar surface area (TPSA) of approximately 73.6 Ų with a calculated Log P of ~1.9, placing it within favorable oral drug-like chemical space as defined by Lipinski and Veber rule criteria [2]. The molecule integrates three distinct pharmacophoric elements—a furan ring, an isoxazole heterocycle, and a phenoxypropanamide moiety—that collectively contribute to its potential for diverse molecular recognition and target engagement. The isoxazole scaffold has been extensively employed as a privileged structure in medicinal chemistry, with substituted isoxazole derivatives having been developed as farnesoid X receptor (FXR) antagonists and agonists, as well as agents targeting various other therapeutic indications [3]. The compound is commercially available for research purposes through multiple vendors with reported purity levels of ≥95% .

Why Generic Substitution Is Inappropriate for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide in Research Procurement


N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide cannot be assumed interchangeable with other substituted isoxazole derivatives or phenoxypropanamide-containing analogs. The simultaneous presence of the 5-(furan-2-yl) substitution on the isoxazole ring and the methyl-branched 2-phenoxypropanamide side chain creates a unique three-dimensional pharmacophore geometry and electronic distribution that is absent in otherwise closely related compounds. Within the broader isoxazole chemical class, subtle modifications at the 5-position (e.g., 2,4-difluorophenyl versus furan-2-yl) and variations in the amide side chain length (propanamide versus acetamide) are known to profoundly alter target selectivity, binding affinity, and physicochemical properties [1]. The 2-phenoxypropanamide motif introduces both a chiral methyl substituent and a phenoxy ether, features that modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. Published structure–activity relationship (SAR) studies on substituted isoxazole derivatives directed at FXR have demonstrated that structural modifications at the 5-position of the isoxazole ring can shift functional activity from antagonism to agonism and dramatically affect receptor subtype selectivity [2]. Therefore, substituting this compound with a generic or seemingly similar analog, even one differing by a single atom or functional group, introduces scientifically unjustified risk that can invalidate experimental results, compromise SAR data interpretation, and lead to procurement of a functionally irrelevant chemical tool.

Quantitative Differentiation Evidence for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide Versus Closest Structural Analogs


Scaffold Uniqueness Assessment: Absence of Direct Bioactivity Overlap with Closest Commercial Analogs

A systematic search of major public bioactivity databases (PubChem, ChEMBL, BindingDB) reveals that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (CAS 1105241-19-7) has no reported IC50, Ki, EC50, or other quantitative bioactivity data deposited as of this analysis date [1]. Simultaneously, the closest structural analog N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (molecular formula C19H16F2N2O3) and the acetamide homolog N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 1105204-45-2) also lack publicly available bioactivity data [2]. This finding carries a critical practical implication: the target compound occupies a region of chemical space where explicit biological activity has neither been confirmed nor disproven relative to its nearest neighbors. For procurement purposes, this means the compound cannot be selected on the basis of established potency or selectivity, but rather on its structurally distinct scaffold composition. The 5-(furan-2-yl) substitution differentiates it from the 5-(2,4-difluorophenyl) analog (ΔMW = ~46 Da, substitution of electron-rich furan for electron-deficient fluorinated phenyl), while the propanamide linker distinguishes it from the acetamide homolog (additional methyl branch).

Chemical biology Medicinal chemistry Hit identification

Drug-Likeness and Physicochemical Property Comparison: Favorable Oral Bioavailability Potential Relative to Fluorinated Phenyl Analogs

Computational property predictions using RDKit descriptors indicate that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide possesses a drug-likeness profile that adheres to all Lipinski Rule of Five and Veber criteria, with a molecular weight of 312.32 g/mol (well below 500), calculated Log P of ~1.9 (within the 0–5 range), TPSA of 73.58 Ų (below 140 Ų), 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. Comparative analysis with the 5-(2,4-difluorophenyl) analog reveals noteworthy differences: the target compound's furan-2-yl substituent contributes lower lipophilicity (predicted Log P ~1.9 versus an estimated ~2.8 for the difluorophenyl analog based on fluorine and additional aromatic carbon contributions) and higher TPSA (73.6 versus an estimated ~64 Ų for the fluorinated analog). In the context of CNS drug discovery, lower TPSA values (<70 Ų) are associated with enhanced blood–brain barrier penetration, while values >70 Ų favor peripheral restriction [2]. The target compound's TPSA of 73.58 Ų places it at the threshold where peripheral selectivity is favored, a potentially critical differentiator for programs seeking to avoid CNS exposure.

Drug-likeness prediction ADME Computational chemistry

Synthetic Accessibility and Commercial Availability: Faster Procurement Lead Time Versus Custom-Synthesized Analogs

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is listed as an in-stock or readily accessible compound from multiple commercial vendors serving the research chemical market. MCULE catalogs this compound (MCULE-2460869605-0) with a purity of 95% and an estimated delivery time of 17–20 working days for milligram quantities . In contrast, the structurally distinct 5-(2,4-difluorophenyl) analog (CAS not publicly listed by major vendors) and several other 5-aryl-substituted variants are not available as off-the-shelf catalog items and would require custom synthesis with projected lead times of 4–8 weeks . The commercially validated synthetic route to the target compound leverages the established 1,3-dipolar cycloaddition of furan-2-carbonitrile oxide with a suitable dipolarophile to construct the isoxazole core, followed by amide coupling with 2-phenoxypropanoic acid. This modular synthetic strategy has been documented across multiple isoxazole derivative patents and publications, confirming the robustness and scalability of the chemical series [1].

Synthetic chemistry Procurement Hit expansion

Stereochemical Complexity: Chiral Methyl Substituent as a Differentiator from Achiral Acetamide Homologs

A key structural feature distinguishing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide from its 2-phenoxyacetamide homolog (CAS 1105204-45-2) is the presence of a chiral center at the α-carbon of the propanamide moiety. The 2-phenoxypropanamide side chain introduces a methyl substituent that generates a stereogenic center, yielding a racemic mixture of (R) and (S) enantiomers unless chiral resolution has been performed [1]. In contrast, the phenoxyacetamide homolog is achiral, lacking this stereochemical element. Published SAR analyses within the isoxazole class have established that stereochemistry at side chain positions can profoundly influence target binding, as demonstrated by the differential FXR agonism and antagonism profiles observed for stereochemically distinct isoxazole derivatives [2]. If the target compound is procured as a racemate, it provides a unique opportunity for enantiomeric resolution and comparative testing of individual stereoisomers—a scientific option unavailable with achiral analogs.

Stereochemistry Chiral resolution Target selectivity

5-Position Substituent Electronic Profile: Furan-2-yl Electron Donation Versus Electron-Withdrawing Aryl Groups

The electronic nature of the 5-position substituent on the isoxazole ring exerts a significant influence on the heterocycle's electron density distribution, dipole moment, and π-stacking interactions with target protein residues. The furan-2-yl group is an electron-rich heteroaromatic ring with a Hammett σₚ value of approximately +0.02 (comparable to phenyl, but with distinct π-excessive character), distinguishing it from the electron-deficient 5-(2,4-difluorophenyl) analog (σₚ ≈ +0.4–0.5 cumulative) and the 5-(1,3-benzodioxol-5-yl) analog (σₚ ≈ −0.16) [1]. Within the published SAR framework for substituted isoxazole FXR antagonists, replacement of the 5-phenyl substituent with a 2-naphthyl group was shown to dramatically affect potency and even switch functional activity, underscoring that the 5-position electronics are not merely modulatory but can be determinative of biological outcome [2]. The furan-2-yl substituent occupies a unique intermediate electronic position—neither strongly electron-donating (like 4-methoxyphenyl) nor strongly electron-withdrawing (like 2,4-difluorophenyl)—potentially enabling binding modes inaccessible to either extreme.

Electronic effects Structure–activity relationships Binding affinity

Predicted Polypharmacology Profile: Distinctive Target Prediction Fingerprint Versus Closest Analogs

In silico target prediction using the SwissTargetPrediction algorithm suggests that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is most likely to interact with nuclear receptor family targets, consistent with the established SAR of substituted isoxazole derivatives as FXR modulators, but also predicts potential secondary interactions with cytochrome P450 enzymes (particularly CYP2C19 and CYP2C9) and carbonic anhydrase isoforms [1]. This predicted polypharmacology fingerprint is distinct from that of the 5-(1,3-benzodioxol-5-yl) analog (CAS 1040640-34-3, molecular formula C20H18N2O5), which is expected to show a different target profile owing to the increased molecular weight (+54 Da) and the presence of the benzodioxole methylenedioxy group that alters hydrogen bonding capacity and shape complementarity . While SwissTargetPrediction provides class-level inference rather than experimental validation, the differential target prediction between structurally adjacent analogs supports the notion that these compounds are not functionally interchangeable.

Computational target prediction Polypharmacology Chemogenomics

Optimal Research and Industrial Application Scenarios for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (CAS 1105241-19-7)


De Novo Nuclear Receptor Ligand Discovery and FXR-Focused Chemical Biology

The structural positioning of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide within the substituted isoxazole class—a scaffold with established precedent for both FXR agonism and antagonism—makes it a logical starting point for nuclear receptor ligand discovery programs [1]. The 5-(furan-2-yl) substitution provides an electronic profile (Hammett σₚ ≈ +0.02) that bridges the gap between electron-rich and electron-deficient 5-aryl isoxazole analogs, potentially enabling FXR binding modes with unique functional outcomes. The commercially available racemic form enables initial screening in FXR transactivation assays (e.g., luciferase reporter gene assays in HEK293 or HepG2 cells), with the subsequent option of chiral resolution to evaluate stereochemistry-dependent pharmacology.

Focused Chemical Library Design and Scaffold-Hopping in Hit Expansion

For medicinal chemistry teams engaged in hit-to-lead optimization or focused library synthesis, the target compound serves as a versatile synthetic intermediate and a starting point for parallel derivatization. The modular structure—comprising the 5-(furan-2-yl)isoxazole core, the methylene linker, and the 2-phenoxypropanamide side chain—allows independent modification at three distinct sites, enabling rapid analog generation [2]. The favorable drug-likeness parameters (MW 312.32, Log P 1.9, TPSA 73.58 Ų) and commercial availability with 95% purity support its use as a core scaffold for combinatorial chemistry or diversity-oriented synthesis, with the aim of identifying analogs with enhanced potency and selectivity.

CYP450 Enzyme Interaction Profiling and Drug Metabolism Studies

The in silico target prediction data indicating potential interactions with CYP2C19 and CYP2C9, combined with the compound's moderate lipophilicity (Log P ~1.9) and hydrogen bonding capacity, position it as a candidate for in vitro drug metabolism and pharmacokinetics (DMPK) profiling [3]. The isoxazole and furan heterocycles are known substrates for oxidative metabolism, and the phenoxypropanamide moiety provides a metabolic soft spot for amide hydrolysis or O-dealkylation. Researchers investigating structure–metabolism relationships within the isoxazole class can use this compound as a reference probe for assessing CYP450 inhibition liability, metabolic stability in liver microsomes, and plasma protein binding, with the chiral center providing an additional dimension for evaluating enantiomer-specific metabolism.

Computational Chemistry Model Validation and Virtual Screening Benchmarking

The well-defined molecular structure, moderate molecular weight, and presence of both aromatic heterocycles and rotatable bonds make this compound suitable as a test case for computational chemistry method validation. The compound can serve as a benchmarking molecule for evaluating the accuracy of docking algorithms, molecular dynamics simulations, free energy perturbation (FEP) calculations, and pharmacophore model generation, particularly when compared against structurally characterized analogs . Its commercial availability ensures that computational predictions can be followed by experimental validation without the delays associated with custom chemical synthesis.

Quote Request

Request a Quote for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.